molecular formula C7H2F3N3O2 B1390532 3-Nitro-5-(trifluoromethyl)picolinonitrile CAS No. 866775-16-8

3-Nitro-5-(trifluoromethyl)picolinonitrile

Cat. No. B1390532
M. Wt: 217.1 g/mol
InChI Key: UZSOJPPOSGGMMB-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

A microwave reaction vial was charged with 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (2 g, 8.83 mmol), NMP (4.41 ml) and CuCN (0.830 g, 9.27 mmol). The vial was sealed and the mixture was irradiated in the MW at 175° C. for 15 min. Upon cooling to RT, the reaction mixture was poured onto ice and EtOAc was added. The mixture was filtered through Celite, washing with EtOAc and a small amount of MeOH. The layers of the filtrate were separated, and the aqueous portion was extracted again with EtOAc. The combined organic portions were dried with sodium sulfate, filtered and concentrated. The crude material was purified by silica gel chromatography, using a gradient of 0-30% EtOAc in heptane to provide 3-nitro-5-(trifluoromethyl)picolinonitrile (645 mg, 2.97 mmol, 33.7% yield) as a yellow oil that solidified upon standing. LC/MS (ESI) m/z=218.1 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.41 mL
Type
reactant
Reaction Step One
Name
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=1.[CH3:15][N:16]1C(=O)CCC1.C([Cu])#N>CCOC(C)=O>[N+:8]([C:7]1[C:2]([C:15]#[N:16])=[N:3][CH:4]=[C:5]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
Name
Quantity
4.41 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
0.83 g
Type
reactant
Smiles
C(#N)[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A microwave reaction
CUSTOM
Type
CUSTOM
Details
The vial was sealed
CUSTOM
Type
CUSTOM
Details
the mixture was irradiated in the MW at 175° C. for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washing with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers of the filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted again with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=C(C1)C(F)(F)F)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.97 mmol
AMOUNT: MASS 645 mg
YIELD: PERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.